
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide, also known as PDQ-8, is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. PDQ-8 belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and enhance the immune system. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields of medicine. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide also has potential applications in the field of drug delivery, as it has been shown to exhibit enhanced uptake by cancer cells. Further studies are needed to explore its potential as a drug delivery agent.
In conclusion, N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anticancer, anti-inflammatory, antiviral, and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential as a drug delivery agent.
合成法
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide can be synthesized using various methods, such as the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most common method of synthesis involves the condensation reaction of 8-aminoquinoline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and propionic anhydride to obtain N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide.
科学的研究の応用
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(18)16-9-5-7-11-6-4-8-12(14(11)16)15-10(2)17/h3-4,6,8H,1,5,7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPJQCVMWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


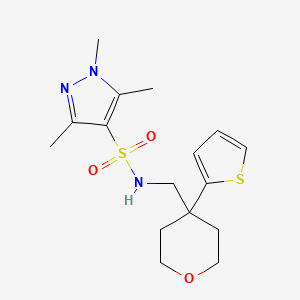
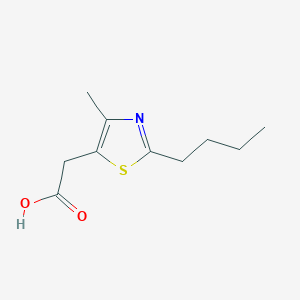
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)
![Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B2978884.png)
![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)
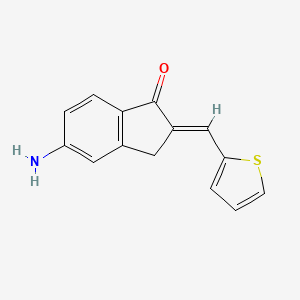

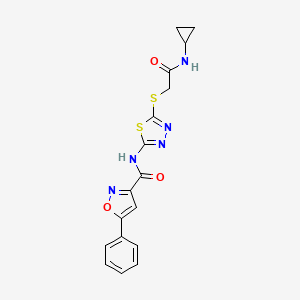
![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)
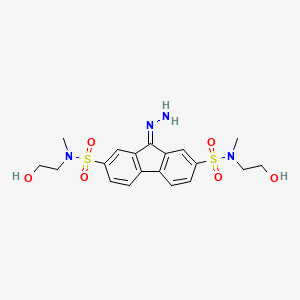
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)